EPZ005687 Demonstrates 50-Fold Selectivity for EZH2 Over EZH1, a Key Parameter for Reducing On-Target PRC2-Mediated Toxicity
EPZ005687 exhibits a 50-fold selectivity for EZH2 over EZH1 in cell-free assays [1]. This level of selectivity is notably different from other compounds; for instance, UNC1999 is a dual EZH2/EZH1 inhibitor with a selectivity of only 5-fold [2]. Higher selectivity for EZH2 over EZH1 is a critical parameter, as EZH1 inhibition is linked to hematological toxicities observed with some clinical EZH2 inhibitors.
| Evidence Dimension | Fold-selectivity for EZH2 over EZH1 |
|---|---|
| Target Compound Data | 50-fold |
| Comparator Or Baseline | UNC1999: 5-fold; GSK126: 150-fold; EPZ6438: 35-fold |
| Quantified Difference | 10-fold higher selectivity than UNC1999; lower than GSK126's 150-fold |
| Conditions | Cell-free biochemical assays |
Why This Matters
This quantifiable selectivity is crucial for experiments where minimizing EZH1 inhibition is desired to avoid confounding PRC2-related effects or to model the toxicity profile of more selective clinical candidates.
- [1] Knutson SK, Wigle TJ, Warholic NM, et al. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nat Chem Biol. 2012;8(11):890-896. doi:10.1038/nchembio.1084 View Source
- [2] Kim KH, Roberts CW. Targeting EZH2 in cancer. Nat Med. 2016;22(2):128-134. doi:10.1038/nm.4036 View Source
